3-Hydroxyacetophenone

Mass spectrometry Radical cation stability Analytical method validation

3-Hydroxyacetophenone (m-hydroxyacetophenone) is the structurally required meta-hydroxy isomer for the patented synthesis of (-)-rivastigmine (Alzheimer's API) and phenylephrine HCl (nasal decongestant). The meta-OH orientation is non-negotiable: substitution with 2-hydroxy or 4-hydroxy isomers produces regioisomeric dead ends incompatible with downstream steps. Validated CE (pH 9.5 tetraborate buffer) and GC-FID methods ensure isomer-specific resolution for pharmaceutical QC. Sublimation enthalpy (ΔH_sub = 96.1 kJ·mol⁻¹) supports fractional sublimation purification. Verify CAS 121-71-1 before purchase.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 121-71-1
Cat. No. B363920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyacetophenone
CAS121-71-1
Synonyms3'-hydroxyacetophenone
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
InChIKeyLUJMEECXHPYQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyacetophenone CAS 121-71-1 Procurement and Technical Specifications


3-Hydroxyacetophenone (m-hydroxyacetophenone, CAS 121-71-1) is a meta-substituted monohydroxy aromatic ketone with the molecular formula C₈H₈O₂. It appears as a white to light yellow crystalline powder with a melting point of 93–97°C and a boiling point of 296°C at atmospheric pressure . The compound is soluble in ethanol, diethyl ether, chloroform, and benzene, while exhibiting limited solubility in water [1]. Commercially available grades typically exceed 98% purity by GC or HPLC assay and are stored at room temperature in a cool, dark environment .

Why 3-Hydroxyacetophenone Cannot Be Substituted with 2- or 4-Hydroxyacetophenone in Critical Applications


The three monohydroxyacetophenone isomers—ortho (2-HAP), meta (3-HAP), and para (4-HAP)—exhibit fundamentally divergent physicochemical behaviors that preclude direct interchangeability. The hydroxyl position dictates electronic distribution, hydrogen-bonding capacity, torsional barrier heights, and susceptibility to oxidative fragmentation [1][2]. These differences manifest quantitatively in CE migration times, sublimation enthalpies, and radical cation dissociation pathways. Procurement decisions based solely on cost or availability without isomer-specific verification risk synthetic failure, analytical interference, or regulatory non-compliance in pharmaceutical intermediate workflows.

Quantitative Differentiation of 3-Hydroxyacetophenone from Isomeric and In-Class Alternatives


Mass Spectrometric Stability: 3-Hydroxyacetophenone Exhibits Parent Ion Dominance Versus 4-Isomer Fragment Enhancement

In strong-field mass spectrometry, 3-hydroxyacetophenone demonstrates superior molecular ion stability compared to 4-hydroxyacetophenone. The parent molecular ion dominated the mass spectrum for 3-HAP with unchanged fragment ion intensity across excitation wavelengths (1200–1500 nm), whereas 4-HAP exhibited depletion of the parent ion and enhanced formation of the benzoyl fragment ion upon 1370 nm excitation [1]. DFT calculations attribute this to a rotational barrier in 3-HAP that prevents acetyl group twisting out-of-plane, a prerequisite for dissociation in 4-HAP [1].

Mass spectrometry Radical cation stability Analytical method validation Photodissociation

Thermochemical Differentiation: Sublimation Enthalpy of 3-Hydroxyacetophenone Versus Vaporization Enthalpy of 2-Isomer

The standard molar enthalpy of sublimation of 3-hydroxyacetophenone was determined by the transpiration method as 96.1 ± 1.2 kJ·mol⁻¹, whereas 2-hydroxyacetophenone undergoes vaporization with an enthalpy of 69.1 ± 0.8 kJ·mol⁻¹ at 298.15 K [1]. The fusion enthalpy of 3-hydroxyacetophenone was measured by DSC as 23.4 ± 0.4 kJ·mol⁻¹ [1]. G3MP2 and G4 quantum-chemical calculations confirm experimental gas-phase enthalpies of formation within 2–4 kJ·mol⁻¹ agreement [1].

Thermochemistry Phase transition Process engineering Purification

Capillary Electrophoresis Separation: 3-Hydroxyacetophenone Exhibits Distinct Migration Time Between 2- and 4-Isomers

A validated capillary electrophoresis method using 10 mmol/L sodium tetraborate buffer at pH 9.5 achieves baseline separation of acetophenone and its three monohydroxy isomers (2-HAP, 3-HAP, 4-HAP) in synthetic mixtures [1]. 3-Hydroxyacetophenone migrates with a characteristic time intermediate between the ortho and para isomers, enabling unambiguous identification and quantification of isomeric impurities in commercial samples [1]. The method's resolution depends critically on buffer pH and ionic strength optimization [1].

Analytical chemistry Quality control Isomer resolution Capillary electrophoresis

Gas Chromatographic Resolution: 3-Hydroxyacetophenone Separable from Phenol, Phenol Acetate, and 2-Isomer in p-Hydroxyacetophenone Impurity Profiling

A patented gas chromatography method using hydrogen flame ionization detection successfully resolves 3-hydroxyacetophenone from phenol, phenol acetate, and 2-hydroxyacetophenone as related substances in p-hydroxyacetophenone quality control [1]. The reference solution preparation contains 50 µg/mL each of phenol, phenol acetate, 2-hydroxyacetophenone, and 3-hydroxyacetophenone in methanol-water (99:1), enabling simultaneous quantification of all four potential impurities [1]. This method addresses the gap where pharmacopoeias of various countries have not yet included detection methods for hydroxyacetophenone-related substances [1].

GC analysis Impurity profiling Pharmaceutical analysis Quality assurance

Synthetic Utility: 3-Hydroxyacetophenone as Direct Precursor to Rivastigmine and Chalcone Antitubercular Agents

3-Hydroxyacetophenone serves as the specific starting material for the synthesis of enantiopure (-)-rivastigmine, a clinically approved cholinesterase inhibitor for Alzheimer's disease treatment . The meta-hydroxyl orientation is structurally required for the subsequent synthetic steps; the 2- and 4-isomers cannot substitute due to divergent reactivity and steric constraints. Additionally, 3-hydroxyacetophenone is employed in Claisen-Schmidt condensations with benzaldehyde derivatives to prepare chalcones and flavonoids that exhibit anti-tuberculosis and antileishmanial activities . The compound also functions as an intermediate in phenylephrine hydrochloride production .

Pharmaceutical synthesis Alzheimer's disease Antitubercular Drug intermediate

Purity and Analytical Specifications: Commercial Availability at ≥99% Assay with Validated Methods

Commercial sources offer 3-hydroxyacetophenone at purity levels meeting pharmaceutical intermediate requirements. Suppliers specify ≥99% assay purity with melting point range 93.0–97.0°C and density 1.1 g/mL at 25°C . TCI Chemicals provides material at >98.0% purity by both GC and neutralization titration . MedChemExpress offers analytical standard grade at 99.89% purity for research and analytical applications . Storage recommendations include 0–8°C or room temperature below 15°C in cool, dark conditions to maintain stability .

Purity specification Procurement Quality assurance Analytical reference

Validated Application Scenarios for 3-Hydroxyacetophenone Based on Quantifiable Differentiation


Pharmaceutical Intermediate for Rivastigmine and Phenylephrine Synthesis

3-Hydroxyacetophenone is the structurally required starting material for the synthesis of enantiopure (-)-rivastigmine, an FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease . The meta-hydroxyl orientation enables the specific synthetic sequence described in patents; substitution with 2- or 4-hydroxyacetophenone would produce regioisomeric intermediates incompatible with downstream steps. The compound also serves as a key intermediate in phenylephrine hydrochloride production, a widely used nasal decongestant active pharmaceutical ingredient .

Analytical Reference Standard for Isomer-Specific Method Validation

3-Hydroxyacetophenone functions as a critical reference compound in analytical method development for hydroxyacetophenone isomer resolution. Validated CE methods using 10 mmol/L sodium tetraborate buffer at pH 9.5 achieve baseline separation of 2-, 3-, and 4-HAP [1]. Similarly, GC methods using hydrogen FID detection resolve 3-HAP from phenol, phenol acetate, and 2-HAP at 50 µg/mL concentration levels [2]. These methods enable isomer-specific impurity profiling in pharmaceutical quality control where pharmacopoeial standards are not yet established [2].

Chalcone and Flavonoid Library Synthesis for Antitubercular Screening

3-Hydroxyacetophenone undergoes Claisen-Schmidt condensation with substituted benzaldehydes to generate chalcone scaffolds that demonstrate anti-tuberculosis and antileishmanial activities . The meta-hydroxyl group on the acetophenone-derived moiety influences the electronic properties and hydrogen-bonding capacity of the resulting chalcones, producing regiospecifically defined products distinct from those derived from 2- or 4-hydroxyacetophenone starting materials .

Thermochemical Reference Compound for Process Engineering Calculations

The validated thermochemical parameters for 3-hydroxyacetophenone—sublimation enthalpy ΔH_sub = 96.1 ± 1.2 kJ·mol⁻¹ and fusion enthalpy ΔH_fus = 23.4 ± 0.4 kJ·mol⁻¹ at 298.15 K [3]—enable accurate vapor pressure calculations, energy balance estimation, and purification process design. The significantly higher sublimation enthalpy of 3-HAP (39% greater than 2-HAP vaporization enthalpy) directly informs decisions on purification strategy, with fractional sublimation in vacuum being a validated method for obtaining high-purity material [3].

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